
Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound features a unique structure where the alanine molecule is modified with a 3-fluoro-2-hydroxybenzoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” typically involves the following steps:
Starting Materials: Alanine, 3-fluoro-2-hydroxybenzoic acid, and suitable protecting groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which “Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Alanine, N-(3-chloro-2-hydroxybenzoyl)-2-methyl-
- Alanine, N-(3-bromo-2-hydroxybenzoyl)-2-methyl-
- Alanine, N-(3-iodo-2-hydroxybenzoyl)-2-methyl-
Uniqueness
“Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl-” is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs.
Properties
CAS No. |
128396-75-8 |
|---|---|
Molecular Formula |
C11H12FNO4 |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-[(3-fluoro-2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,10(16)17)13-9(15)6-4-3-5-7(12)8(6)14/h3-5,14H,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
AFPXQWGOHMASCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=C(C(=CC=C1)F)O |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C1=C(C(=CC=C1)F)O |
Synonyms |
Alanine, N-(3-fluoro-2-hydroxybenzoyl)-2-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


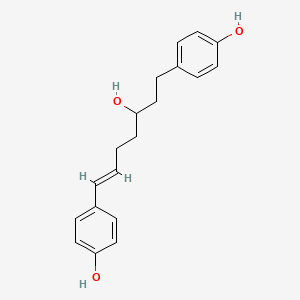
![2-(2-((tert-butyldimethylsilyl)oxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-cyclopropyl-2-(2-fluorophenyl)ethanone](/img/structure/B590041.png)
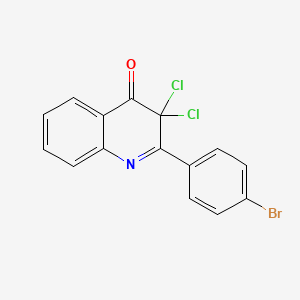
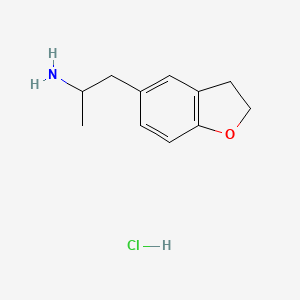
![2-Nitrosofuro[2,3-d]pyrimidine](/img/structure/B590053.png)
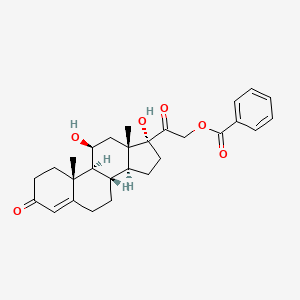
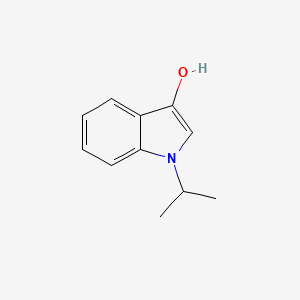
![6-Oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3,7,9,11-pentaene](/img/structure/B590061.png)
